(S)-4-Isobutyloxazolidin-2-one

Vue d'ensemble

Description

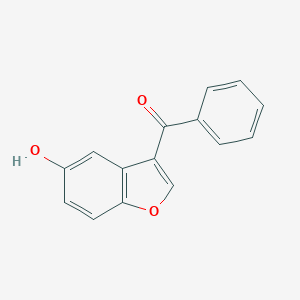

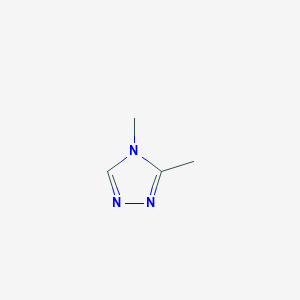

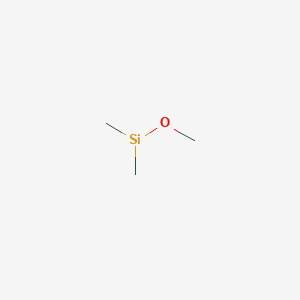

(S)-4-Isobutyloxazolidin-2-one is a compound that falls within the class of isoxazolidines, which are N/O-containing heterocycles. These heterocycles are recognized for their importance as key intermediates in the synthesis of more complex cyclic and acyclic compounds, including various biologically active molecules .

Synthesis Analysis

The synthesis of isoxazolidinones, such as this compound, can be achieved through the regioselective ring opening of β-phenylglycidate and aziridine-2-carboxylates with N-alkylhydroxylamines. This process involves the use of free N-alkylhydroxylamines or hydroxylamine anions, which initiate the ring opening followed by cyclization to yield the desired isoxazolidinones in moderate to good yields . Additionally, the synthesis of 3-substituted isoxazolidin-4-ols, which are structurally related to this compound, can be performed using a highly regio- and trans-stereoselective hydroboration–oxidation reaction of 4,5-unsubstituted 2,3-dihydroisoxazoles .

Molecular Structure Analysis

Isoxazolidines, including this compound, typically feature a five-membered ring containing both nitrogen and oxygen atoms. The molecular structure of these compounds is significant as it can be manipulated to produce various isomers, such as C-3/4-cis and C-3/4-trans isomers of 3-substituted isoxazolidin-4-ols. The stereochemistry of these compounds is crucial in their biological activity and can be controlled through specific synthetic methods .

Chemical Reactions Analysis

The chemical reactivity of isoxazolidines like this compound is highlighted by their ability to undergo transformations into different structural fragments. For instance, the oxidation/reduction route employing Dess–Martin periodinane and L-selectride can be used for the inversion of the relative configuration of the isoxazolidine ring, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, isoxazolidines, in general, are known for their utility in drug discovery due to their resemblance to 3-hydroxypyrrolidines. This resemblance suggests that they may possess valuable pharmacological properties, making them important structural fragments in the development of new drugs . The synthesis methods described also imply that these compounds can be obtained in various forms, which may affect their physical properties such as solubility, melting point, and stability .

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Antibiotic Activity : (S)-4-isobutyl and (S)-4-benzylthiazolidin-2-ones, derivatives of (S)-4-Isobutyloxazolidin-2-one, have shown inhibitory activities against Candida albicans and Escherichia coli (Deng et al., 2011).

Synthesis of Bioactive Compounds : The compound has been used as a chiral auxiliary in asymmetric synthesis, leading to the production of bioactive molecules such as ezetimibe (Goyal et al., 2016).

Cancer Research : A derivative of this compound has shown cytotoxicity against rapamycin-resistant colon cancer cells, suggesting potential for cancer therapy (Yoon et al., 2016).

Chemical Synthesis and Organic Chemistry

Isoxazolidine Synthesis : The compound is involved in the synthesis of isoxazolidines, which are important in organic synthesis, drug discovery, and chemical biology (Karyakarte et al., 2012).

Stereochemistry in Organic Synthesis : It has been used to study stereoselective reactions, crucial in the development of chiral drugs and complex molecules (Ferraz et al., 2007).

Biological Activity

Antibacterial Agents : Nano-MoO3-mediated synthesis of thiazolidin-4-ones has been studied for antibacterial activity, with this compound being a key component (Kumar et al., 2016).

Inhibition of Sphingosine 1-Phosphate Lyase : Derivatives have been investigated for their role in treating autoimmune disorders like rheumatoid arthritis (Bagdanoff et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

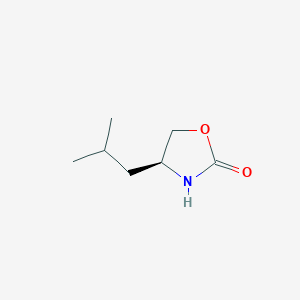

(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOAHLJDKWZJPD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429046 | |

| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17016-85-2 | |

| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of (S)-4-Isobutyloxazolidin-2-one in inhibiting mTORC1?

A: Unfortunately, the provided abstract does not delve into the specific mechanism of action for this compound's inhibitory effect on mTORC1. The abstract only indicates that the compound is a "novel leucyl-tRNA synthetase (LRS)-targeted mTORC1 inhibitor" []. Further research and full-text access to the paper are necessary to understand the specifics of this interaction and the downstream effects on mTORC1 signaling.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)